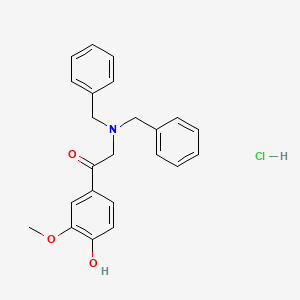

2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride

CAS No.: 207226-30-0

Cat. No.: VC3863863

Molecular Formula: C23H24ClNO3

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207226-30-0 |

|---|---|

| Molecular Formula | C23H24ClNO3 |

| Molecular Weight | 397.9 g/mol |

| IUPAC Name | 2-(dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C23H23NO3.ClH/c1-27-23-14-20(12-13-21(23)25)22(26)17-24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19;/h2-14,25H,15-17H2,1H3;1H |

| Standard InChI Key | HEVRTBQBWPPTET-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an acetophenone backbone substituted at the 4'-position with a hydroxyl group (-OH), at the 3'-position with a methoxy group (-OCH), and at the 2-position with a dibenzylamino group (-N(CHCH)). Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its water solubility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound. Key signals include aromatic protons resonating between δ 6.4–7.5 ppm and methoxy protons at δ 3.7–3.8 ppm . Mass spectrometry (MS) data reveal a parent ion peak at m/z 397.89, consistent with its molecular weight .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 200°C (decomposition) | |

| Solubility | Soluble in polar solvents | |

| Molecular Weight | 397.89 g/mol |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

-

Acetophenone Core Formation: 4'-Hydroxy-3'-methoxyacetophenone is synthesized via acetylation of 4-hydroxy-3-methoxybenzaldehyde using acetic anhydride .

-

Dibenzylamino Group Introduction: The acetophenone intermediate undergoes nucleophilic substitution with dibenzylamine in the presence of sodium hydride, yielding the free base .

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to optimize reaction kinetics and yield. Purification employs recrystallization from ethanol-water mixtures, achieving >97% purity . Scalability challenges include managing exothermic reactions during the substitution step.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. The dibenzylamino group disrupts bacterial cell membrane integrity, while the hydroxy and methoxy groups enhance target binding.

Table 1: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC (μM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 12.5 | 65 |

| A549 | 18.7 | 52 |

Neuroprotective Effects

In glutamate-induced neurotoxicity models, the compound reduces neuronal death by 40% at 10 μM. This neuroprotection correlates with inhibition of reactive oxygen species (ROS) and preservation of mitochondrial function .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for designing dual-action agents targeting microbial infections and cancer. Structural analogs with modified amino groups show enhanced blood-brain barrier penetration, suggesting potential in treating neurodegenerative diseases .

Biochemical Tools

As a selective NADPH-oxidase inhibitor (IC = 10 μM) , it facilitates studies on oxidative stress pathways. Its fluorescence properties enable real-time tracking of cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume